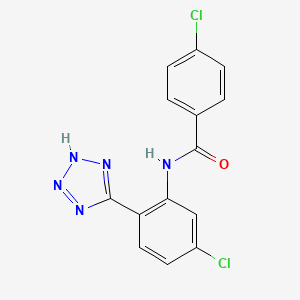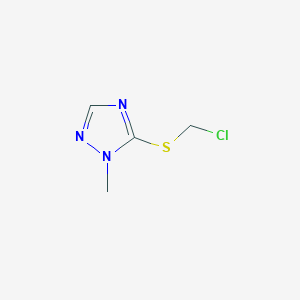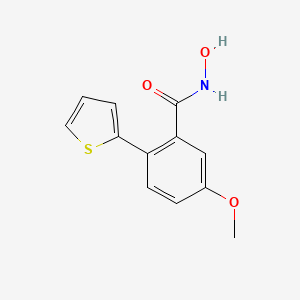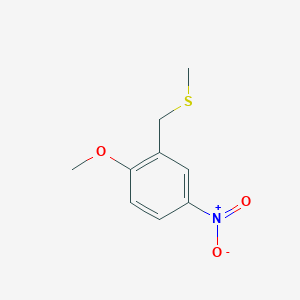
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene
概要
説明
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a methoxy group, a methylsulfanylmethyl group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene typically involves the following steps:
Thioether Formation: The methylsulfanylmethyl group is introduced via a thioetherification reaction, where a suitable thiol (e.g., methylthiol) reacts with a halomethyl derivative of the nitrobenzene compound.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically involving the reaction of a suitable methoxy precursor with the nitrobenzene derivative.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and selectivity. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and residence time, to achieve efficient synthesis.
化学反応の分析
Types of Reactions
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy and methylsulfanylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
類似化合物との比較
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene can be compared with similar compounds such as:
1-Methoxy-4-nitrobenzene: Lacks the methylsulfanylmethyl group, leading to different chemical properties and reactivity.
2-Methylsulfanylmethyl-4-nitrobenzene: Lacks the methoxy group, resulting in different interactions and applications.
4-Nitroanisole:
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
1-methoxy-2-(methylsulfanylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-13-9-4-3-8(10(11)12)5-7(9)6-14-2/h3-5H,6H2,1-2H3 |
InChIキー |
AQDOAANXLPLOIH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8315537.png)


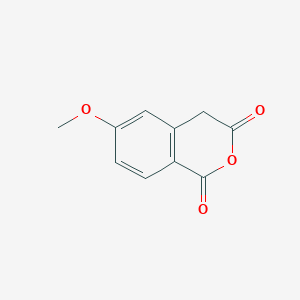
![3-[(Thiophen-2-ylmethyl)(formyl)amino]propanoic acid](/img/structure/B8315568.png)
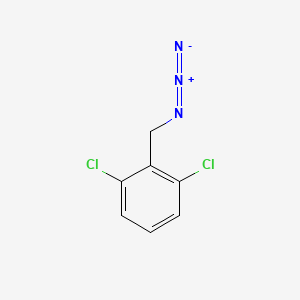
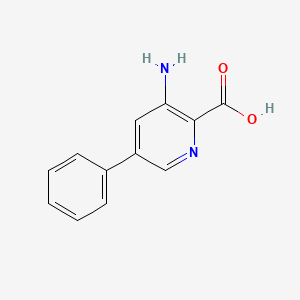
![Furo[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B8315587.png)
